2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16340302
InChI: InChI=1S/C19H16N4O2S/c24-18(21-19-22-20-13-26-19)11-23-9-8-15-6-7-16(10-17(15)23)25-12-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,21,22,24)
SMILES:
Molecular Formula: C19H16N4O2S
Molecular Weight: 364.4 g/mol

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC16340302

Molecular Formula: C19H16N4O2S

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C19H16N4O2S
Molecular Weight 364.4 g/mol
IUPAC Name 2-(6-phenylmethoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C19H16N4O2S/c24-18(21-19-22-20-13-26-19)11-23-9-8-15-6-7-16(10-17(15)23)25-12-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,21,22,24)
Standard InChI Key LXZBOLGLJKJISJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=NN=CS4

Introduction

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that combines an indole moiety with a thiadiazole structure. This hybrid molecule is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. The indole derivatives are known for their diverse pharmacological effects, while thiadiazoles are recognized for their antimicrobial and anti-inflammatory properties.

Synthesis

The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves several key steps, which can vary based on reaction conditions such as temperature, solvent choice, and reaction time. The exact synthetic pathway depends on the starting materials and desired yield.

Biological Activities and Applications

This compound is classified under indole and thiadiazole derivatives, both of which are significant in medicinal chemistry. The combination of these moieties may enhance the therapeutic efficacy of the resulting compound. Potential applications include:

  • Antibacterial Agents: Due to its structural features, it may exhibit antibacterial properties.

  • Anticancer Properties: The indole derivatives are known for their anticancer activities, suggesting potential in cancer research.

Comparison with Similar Compounds

Similar compounds, such as 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide, also feature indole and thiadiazole structures but with different substituents. These variations can lead to distinct biological activities and applications.

CompoundStructure FeaturesBiological Activity
2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamideIndole linked to thiadiazolePotential antibacterial and anticancer
2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamideIndole linked to cyclopropyl-thiadiazolePotential medicinal applications
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamideDual indole structurePotential anticancer activity

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